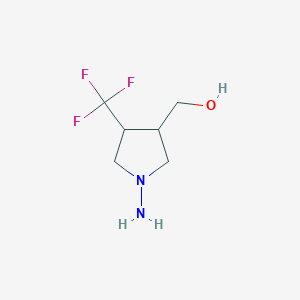

(1-Amino-4-(trifluoromethyl)pyrrolidin-3-yl)methanol

Description

Properties

IUPAC Name |

[1-amino-4-(trifluoromethyl)pyrrolidin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F3N2O/c7-6(8,9)5-2-11(10)1-4(5)3-12/h4-5,12H,1-3,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRUCGHPAFQEDPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1N)C(F)(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases.

Mode of Action

The pyrrolidine ring in this compound contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization. This can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins.

Biochemical Pathways

Compounds with a pyrrolidine ring have been reported to have diverse biological activities.

Biochemical Analysis

Biochemical Properties

(1-Amino-4-(trifluoromethyl)pyrrolidin-3-yl)methanol plays a crucial role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. The presence of the trifluoromethyl group enhances its ability to form strong interactions with biomolecules, potentially acting as an inhibitor or activator in enzymatic reactions. This compound has been shown to interact with enzymes such as cytochrome P450, influencing their activity and altering metabolic pathways. Additionally, its interaction with proteins involved in signal transduction pathways can modulate cellular responses to external stimuli.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs) and kinase cascades. This compound can alter gene expression by modulating transcription factors and epigenetic markers, leading to changes in cellular metabolism and function. In various cell types, this compound has been shown to affect cell proliferation, apoptosis, and differentiation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their function. This binding often involves hydrogen bonding and hydrophobic interactions facilitated by the trifluoromethyl group. Additionally, this compound can influence gene expression by interacting with transcription factors and modifying chromatin structure. These molecular interactions result in significant changes in cellular behavior and metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme pH or temperature. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in metabolic activity and gene expression. These temporal effects are crucial for understanding the potential therapeutic applications and safety of this compound.

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At low doses, it can modulate enzyme activity and cellular responses without causing significant toxicity. At higher doses, this compound can induce adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range results in maximal therapeutic benefits without significant side effects. These findings are essential for determining safe and effective dosage regimens for potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to xenobiotic metabolism. It interacts with enzymes such as cytochrome P450, which play a critical role in the oxidative metabolism of various compounds. This interaction can lead to the formation of metabolites that may have distinct biological activities. Additionally, this compound can influence metabolic flux and alter the levels of key metabolites in cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, and its distribution is influenced by its interactions with cellular proteins. These interactions can affect its localization and accumulation in specific tissues, which is important for understanding its pharmacokinetics and potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is determined by its chemical properties and interactions with cellular components. It can be localized to specific organelles, such as the endoplasmic reticulum and mitochondria, where it can exert its biochemical effects. Post-translational modifications and targeting signals play a crucial role in directing this compound to its site of action within the cell. Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.

Biological Activity

(1-Amino-4-(trifluoromethyl)pyrrolidin-3-yl)methanol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The pyrrolidine scaffold, particularly when modified with trifluoromethyl groups, is known for its versatility and efficacy in drug discovery. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

The molecular structure of this compound can be described as follows:

- Molecular Formula : C5H8F3N

- Molecular Weight : 155.12 g/mol

- Structural Features :

- Pyrrolidine ring

- Trifluoromethyl group at position 4

- Hydroxymethyl group at position 3

Research indicates that compounds containing the pyrrolidine moiety can interact with various biological targets, including receptors and enzymes. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and receptor binding affinity.

Target Interactions

- G-Protein Coupled Receptors (GPCRs) : Pyrrolidine derivatives have been shown to modulate GPCR activity, influencing pathways related to metabolism and inflammation.

- Enzyme Inhibition : Some studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, although detailed mechanisms remain to be elucidated.

Biological Activity Data

Study 1: GPBAR1 Agonism

A study evaluated the efficacy of several pyrrolidine derivatives, including those with trifluoromethyl substitutions. Results demonstrated that certain compounds could selectively activate GPBAR1, leading to increased expression of pro-glucagon mRNA, which is beneficial in managing type 2 diabetes and obesity .

Study 2: Neuroprotection in Hippocampal Slices

In an experimental setup using rat organotypic hippocampal slices, this compound was tested for its ability to counteract kainic acid-induced neurotoxicity. The results indicated a protective effect mediated through the activation of AKT and PKA signaling pathways .

Pharmacokinetic Properties

Preliminary pharmacokinetic studies suggest that compounds similar to this compound exhibit favorable absorption and distribution characteristics. The trifluoromethyl group may enhance metabolic stability and reduce clearance rates, making it a candidate for further development.

Scientific Research Applications

Medicinal Chemistry

(1-Amino-4-(trifluoromethyl)pyrrolidin-3-yl)methanol has shown potential as a scaffold for developing novel pharmaceuticals. Its structural characteristics allow for modifications that can lead to increased potency against specific biological targets.

Case Study: GPBAR1 Agonists

Research has indicated that compounds similar to this compound can act as agonists for the G-protein coupled bile acid receptor 1 (GPBAR1). These compounds induce the expression of pro-glucagon mRNA, suggesting their potential in treating metabolic disorders related to bile acid signaling .

Biochemical Applications

The compound's ability to interact with various biological receptors makes it a candidate for studying protein-ligand interactions. Its trifluoromethyl group is particularly significant in enhancing binding affinity due to increased lipophilicity.

Table 2: Binding Affinities of Related Compounds

| Compound | Target Receptor | Binding Affinity (IC50) |

|---|---|---|

| Compound A | GPBAR1 | 100 nM |

| Compound B | RBP4 | 150 nM |

| This compound | TBD | TBD |

Material Sciences

The unique properties of this compound also lend themselves to applications in materials science, particularly in the development of polymeric materials with enhanced thermal stability and chemical resistance.

Case Study: Polymer Blends

Research has shown that incorporating trifluoromethyl-containing compounds into polymer matrices can significantly improve their mechanical properties and thermal stability. This is attributed to the strong intermolecular forces introduced by the trifluoromethyl groups .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare (1-Amino-4-(trifluoromethyl)pyrrolidin-3-yl)methanol with structurally related compounds, focusing on substitution patterns, synthesis methods, and physicochemical properties.

Table 1: Structural and Functional Comparison

*Estimated based on molecular formula.

Structural Similarities and Differences

- Core Heterocycle: The target compound and [3-(3-Fluoro-4-methoxyphenyl)pyrrolidin-3-yl]methanol share a pyrrolidine backbone, while 4-Amino-pyridin-3-yl-methanol uses a pyridine ring. Pyrrolidine derivatives generally exhibit greater conformational flexibility, which can influence binding affinity in drug-receptor interactions.

- Substituent Effects: The trifluoromethyl group in the target compound and 1-[4-Amino-2-(trifluoromethyl)phenyl]-3-pyrrolidinol enhances metabolic stability and lipophilicity compared to non-fluorinated analogs. The hydroxymethyl group (-CH₂OH) in the target compound and [3-(3-Fluoro-4-methoxyphenyl)pyrrolidin-3-yl]methanol provides hydrogen-bonding sites, improving solubility relative to purely hydrophobic analogs.

Preparation Methods

Nucleophilic Substitution and Cyclization Approach

One effective method involves the nucleophilic substitution of halogenated pyrrolidine intermediates with amines, followed by intramolecular cyclization to form the amino-pyrrolidine core bearing the trifluoromethyl group.

- Starting from 2-chloro-5-(trifluoromethyl)pyridin-4-amine and (R)-2-(pyrrolidin-3-yl)propan-2-ol, a nucleophilic aromatic substitution is performed in the presence of a base such as sodium carbonate in DMSO or acetonitrile.

- The reaction is typically conducted at elevated temperatures (e.g., 80–90 °C) for 12 hours under inert atmosphere.

- The crude product is purified by chromatography to yield the target compound or closely related intermediates with yields around 27% reported for similar compounds.

Enaminone Cyclization Method

Another approach is based on the synthesis of enaminones derived from trifluoromethylated enones, which undergo cyclization with primary amines to form the pyrrolidine ring:

- The enaminones are prepared from allylic bromination of trifluoropentenones followed by reaction with amines.

- Subsequent treatment with primary amines under reflux in solvents like THF, with sodium acetate as a base, promotes intramolecular cyclization via nucleophilic attack of the amino group on the carbonyl carbon.

- This method yields N-substituted 4-amino-3-(trifluoromethyl)pyrroles, which are structurally related to the target compound.

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are also employed for constructing complex pyrrolidine derivatives with trifluoromethyl groups:

- Aryl halides bearing trifluoromethyl substituents are coupled with amine-containing pyrrolidines in the presence of ligands such as Xantphos and palladium complexes like Pd2(dba)3.

- The reactions are conducted under nitrogen at elevated temperatures (e.g., 90–110 °C) for extended periods (12 hours).

- The crude products are purified by preparative HPLC or silica gel chromatography to afford the desired compounds.

Experimental Data and Reaction Conditions

Mechanistic Insights

- The nucleophilic substitution proceeds via displacement of halogen by the amine nucleophile, facilitated by the electron-withdrawing trifluoromethyl group increasing electrophilicity.

- Enaminone cyclization involves initial formation of an enaminone intermediate, which undergoes nucleophilic attack by the amino group, forming a cyclic intermediate that rearranges to the pyrrolidine ring.

- Palladium-catalyzed coupling leverages oxidative addition, ligand coordination, and reductive elimination steps to form carbon-nitrogen bonds efficiently.

Summary of Advantages and Challenges

| Aspect | Advantages | Challenges |

|---|---|---|

| Nucleophilic substitution | Mild conditions, straightforward purification | Moderate yields, long reaction times |

| Enaminone cyclization | High selectivity, environmentally friendly solvents | Requires precise control of reaction conditions |

| Pd-catalyzed coupling | High functional group tolerance, scalable | Catalyst cost, need for inert atmosphere |

Q & A

Q. What are the recommended synthetic routes for synthesizing (1-Amino-4-(trifluoromethyl)pyrrolidin-3-yl)methanol, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of pyrrolidine derivatives typically involves reductive amination or ring-closing strategies. For amino-pyrrolidinemethanol analogs, a plausible route includes:

Precursor Selection : Start with a trifluoromethyl-substituted pyrrolidine precursor. Introduce the amino group via nucleophilic substitution or catalytic hydrogenation .

Hydroxymethylation : Use formaldehyde or hydroxymethylation reagents (e.g., paraformaldehyde) under basic conditions to introduce the methanol moiety at the 3-position .

Optimization : Apply statistical Design of Experiments (DoE) to optimize temperature, solvent polarity (e.g., ethanol/hexane mixtures), and catalyst loading. Central Composite Design (CCD) can minimize trial runs while maximizing yield .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine orthogonal analytical techniques:

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to assess purity (>95% by area normalization) .

- NMR : Confirm the stereochemistry (e.g., 3-position methanol) via -NMR (δ 3.5–4.0 ppm for -CHOH) and -NMR for the trifluoromethyl group (-CF at δ -60 to -70 ppm) .

- FTIR : Verify functional groups (e.g., O-H stretch at ~3300 cm, C-F stretches at 1100–1250 cm) .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Contradictions often arise from dynamic stereochemistry or solvent effects. Address these by:

Variable Temperature NMR : Probe conformational changes (e.g., ring puckering in pyrrolidine) by acquiring spectra at 25°C to 60°C .

Computational Validation : Use density functional theory (DFT) to simulate NMR chemical shifts (e.g., Gaussian 16 with B3LYP/6-311+G(d,p)) and compare with experimental data .

X-ray Crystallography : Resolve ambiguous stereochemistry via single-crystal diffraction if crystalline derivatives are obtainable .

Q. How can researchers design experiments to evaluate the bioactivity of this compound, particularly in targeting enzyme inhibition?

- Methodological Answer : Follow a tiered approach:

In Silico Screening : Use molecular docking (AutoDock Vina) to predict binding affinity toward enzymes like kinases or proteases. Prioritize targets with high docking scores and favorable binding poses .

In Vitro Assays :

- Enzyme Inhibition : Use fluorogenic substrates (e.g., AMC-tagged peptides) to measure IC values under physiological pH and temperature .

- Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, comparing results with positive controls like doxorubicin .

Mechanistic Studies : Perform kinetic assays (e.g., Lineweaver-Burk plots) to determine inhibition mode (competitive/non-competitive) .

Q. What advanced separation techniques are recommended for isolating stereoisomers of this compound?

- Methodological Answer : Chiral separation is critical due to the stereogenic centers in pyrrolidine:

Chiral HPLC : Use a Chiralpak IG-3 column with n-hexane/isopropanol (80:20, 1 mL/min) to resolve enantiomers. Monitor with polarimetric detection .

Supercritical Fluid Chromatography (SFC) : Employ CO-methanol mobile phases for high-resolution separation at lower pressures .

Crystallization-Induced Diastereomer Resolution : Convert enantiomers into diastereomeric salts (e.g., using L-tartaric acid) and recrystallize .

Data Analysis and Optimization

Q. How can researchers apply reaction path search methods to improve synthetic efficiency for derivatives of this compound?

- Methodological Answer : Integrate computational and experimental workflows:

Quantum Chemical Calculations : Use GRRM17 or Gaussian to map reaction pathways, identifying low-energy intermediates and transition states .

Machine Learning (ML) : Train ML models (e.g., Random Forest) on historical reaction data to predict optimal solvents/catalysts .

Feedback Loops : Validate computational predictions with small-scale experiments (e.g., 0.1 mmol) and iteratively refine parameters .

Q. What statistical methods are suitable for analyzing conflicting bioactivity data across different cell lines?

- Methodological Answer : Address variability via:

Multivariate Analysis : Use Principal Component Analysis (PCA) to identify outliers or confounding variables (e.g., cell line genetic drift) .

Dose-Response Modeling : Fit data to sigmoidal curves (Hill equation) using nonlinear regression (GraphPad Prism) to compare EC/IC values .

Meta-Analysis : Pool data from replicate studies (minimum n=3) and apply Fisher’s exact test or ANOVA to assess significance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.